molecular formula C14H10N2O4S B15110556 4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid

4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid

Cat. No.: B15110556
M. Wt: 302.31 g/mol
InChI Key: RNHUENANARFYJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine derivatives.

Scientific Research Applications

4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with ATP-sensitive potassium channels . By opening these channels, it can influence various physiological processes, including insulin release and cardiovascular function. The molecular targets and pathways involved include the modulation of potassium ion flow across cell membranes, which can affect cellular excitability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzoic acid

InChI

InChI=1S/C14H10N2O4S/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18)

InChI Key

RNHUENANARFYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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